2-(4-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-METHOXYPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID
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Overview
Description
2-(4-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-METHOXYPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound that features a thiophene ring, an ethoxycarbonyl group, and a methoxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-METHOXYPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the ethoxycarbonyl and methoxyphenylamino groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-METHOXYPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-METHOXYPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[(2Z)-4-(CARBOXY)-5-[(4-METHOXYPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID
- 2-(4-{[(2Z)-4-(METHOXYCARBONYL)-5-[(4-METHOXYPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID
Uniqueness
The uniqueness of 2-(4-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-METHOXYPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[(Z)-[4-ethoxycarbonyl-3-hydroxy-5-(4-methoxyphenyl)iminothiophen-2-ylidene]methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO7S/c1-3-30-23(28)20-21(27)18(12-14-4-8-17(9-5-14)31-13-19(25)26)32-22(20)24-15-6-10-16(29-2)11-7-15/h4-12,27H,3,13H2,1-2H3,(H,25,26)/b18-12-,24-22? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQRTFSKYFIAPG-IWNQXXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=NC3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC(=O)O)/SC1=NC3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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